

Physical and chemical properties of benzyl phenyl carbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl phenyl carbonate*

Cat. No.: *B1280318*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Benzyl Phenyl Carbonate**

Introduction

Benzyl phenyl carbonate (CAS No. 28170-07-2) is an asymmetrical aryl alkyl carbonate ester that serves as a versatile reagent and intermediate in organic synthesis.^{[1][2]} Its unique structure, incorporating both a benzyl and a phenyl group attached to a carbonate functional group, imparts specific reactivity that is valuable in various chemical transformations.^[1] This compound is particularly noted for its role in the formation of esters and carbonates, making it relevant in the development of pharmaceuticals, agrochemicals, and high-performance polymers and coatings.^[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of **benzyl phenyl carbonate** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source(s)
IUPAC Name	benzyl phenyl carbonate	[3]
Synonyms	Carbonic acid benzyl phenyl ester	[2]
CAS Number	28170-07-2	[2][3]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[2][3]
Molecular Weight	228.24 g/mol	[2][3]
Appearance	Colorless to light yellow clear liquid	[2][4]
Boiling Point	120-130 °C at 0.5 mmHg; 131 °C at 0.1 mmHg	[2][5]
Density	1.156 g/mL at 25 °C; 1.16 g/mL	[2][5]
Refractive Index (n ₂₀ /D)	1.5490	[2][5]
Flash Point	>110 °C (>230 °F)	[6][7]
Purity	≥ 95-97% (GC)	[2]
Storage Conditions	Store at 2-8 °C under an inert gas (Nitrogen or Argon)	[2][4]

Spectroscopic Data

Spectroscopic analysis confirms the structure of **benzyl phenyl carbonate**:

- ¹H NMR: The proton NMR spectrum shows characteristic signals for both the benzyl and phenyl protons. Aromatic protons typically appear as complex multiplets in the range of δ 7.0-7.5 ppm.[8][9]
- ¹³C NMR: The carbon-13 NMR spectrum provides evidence for the distinct carbon environments within the molecule, including the carbonyl carbon of the carbonate group.[1][3]

- Infrared (IR) Spectroscopy: The most prominent absorption band is observed at approximately 1754 cm^{-1} , which corresponds to the C=O stretching vibration of the carbonate group.^[8] Aromatic C-H stretching vibrations are seen in the $3000\text{-}3100\text{ cm}^{-1}$ region.^[8]
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ is observed at $\text{m/z } 228$, corresponding to the molecular weight of the compound.^[8] Fragmentation patterns are characteristic of aromatic carbonate esters.^[8]

Chemical Reactivity and Mechanisms

The reactivity of **benzyl phenyl carbonate** is primarily centered around the electrophilic carbonyl carbon.^[1] This makes it susceptible to nucleophilic attack, which can result in the displacement of either the benzyloxy or the phenoxy group.^[1] Due to the higher stability of the phenoxide ion compared to the benzyloxide ion, the phenoxy group is the more common leaving group.^[1]

Key chemical reactions include:

- Nucleophilic Substitution: It acts as an effective electrophile in reactions with various nucleophiles. For instance, it can be used in the palladium-catalyzed benzylation of phenols to yield aryl benzyl ethers.^[1]
- Decomposition: Under certain conditions, such as heating, **benzyl phenyl carbonate** can decompose, releasing carbon dioxide and other products like phenol and benzyl alcohol.^[1] ^[8] This property can be utilized in polymerization processes.^[8]
- Cleavage Reactions: In the presence of alkali carbonates or upon heating, the molecule can undergo homolytic cleavage, generating reactive phenoxy and benzyl radicals.^[8]

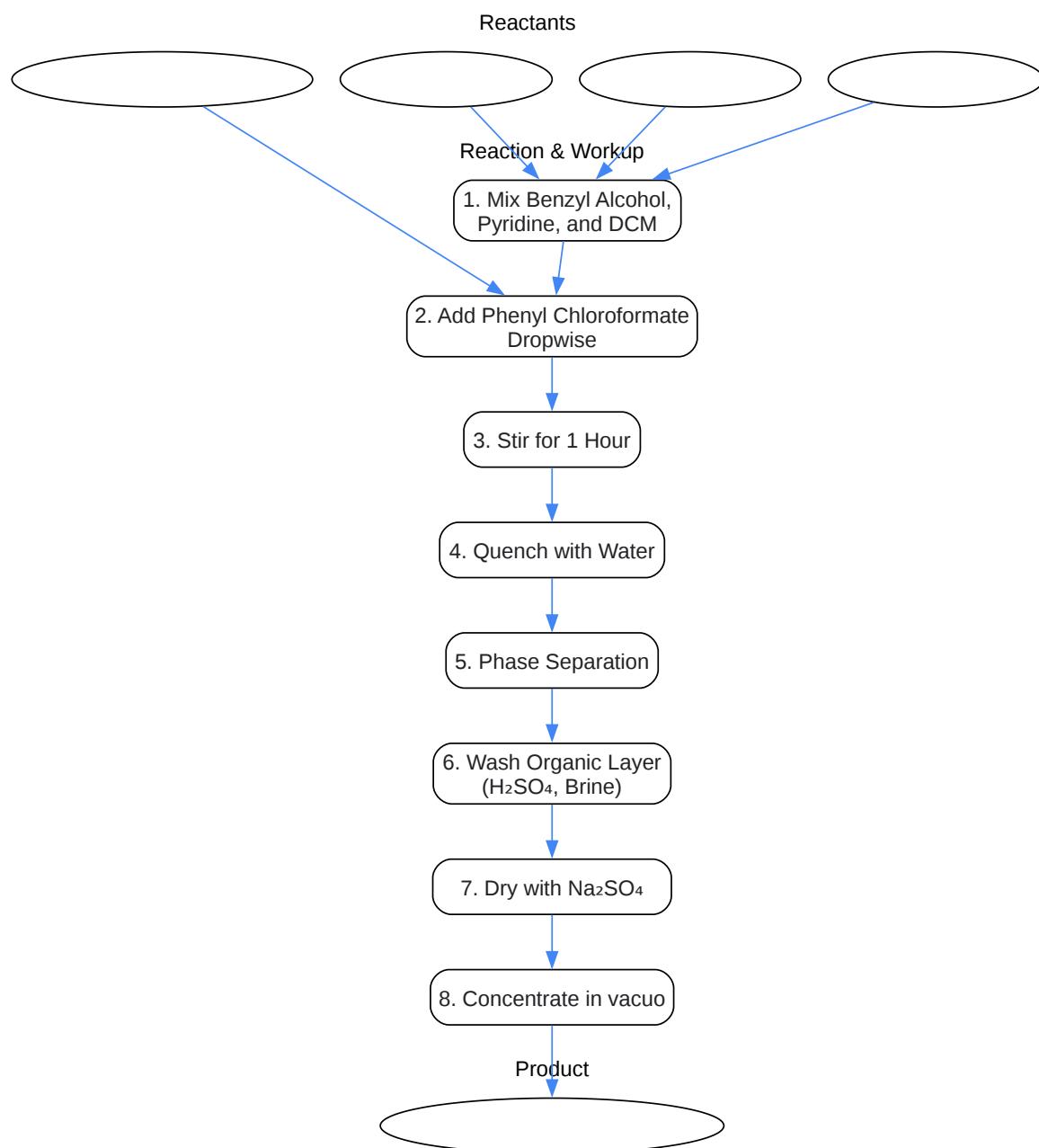
Experimental Protocols

Synthesis of Benzyl Phenyl Carbonate

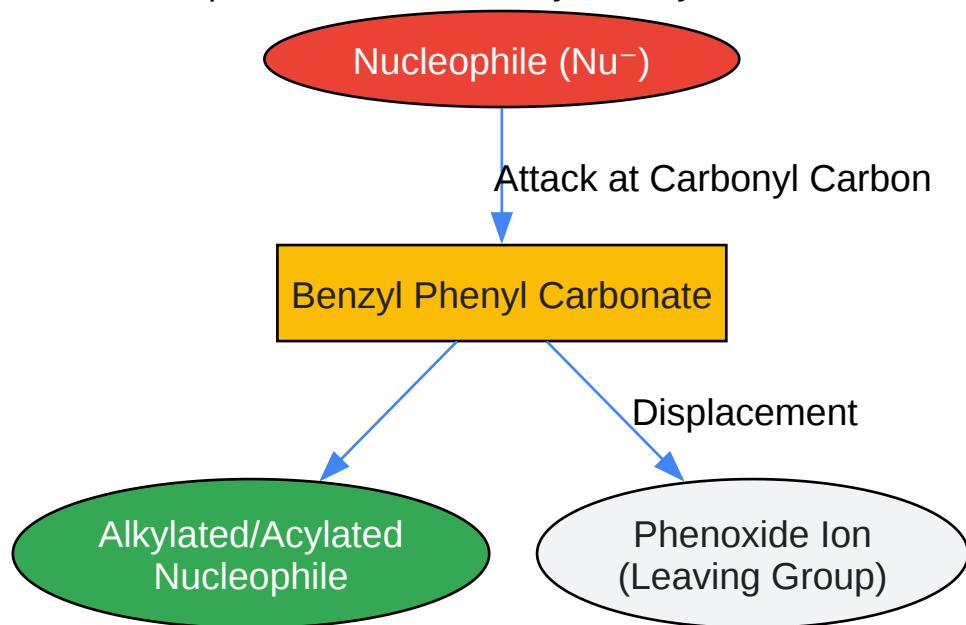
One of the most common methods for synthesizing **benzyl phenyl carbonate** involves the reaction of phenyl chloroformate with benzyl alcohol.^[1]^[4]

Materials:

- Phenyl chloroformate
- Benzyl alcohol
- Pyridine
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Dilute sulfuric acid (2 M)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na_2SO_4)


Procedure:[10]

- In a flask equipped with a condenser and an addition funnel, a mixture of benzyl alcohol, dichloromethane, and pyridine is prepared.
- Phenyl chloroformate is added dropwise to the stirred mixture.
- The reaction mixture is stirred for approximately 1 hour.
- After the reaction is complete, water is added to the flask.
- The organic and aqueous phases are separated.
- The organic phase is washed sequentially with dilute sulfuric acid and brine.
- The washed organic phase is dried over anhydrous sodium sulfate.
- The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure (in *vacuo*).
- The resulting crude product can be further purified by vacuum distillation to yield pure **benzyl phenyl carbonate** as a colorless liquid.[10]


Mandatory Visualizations

Below are diagrams illustrating key workflows and reaction pathways related to **benzyl phenyl carbonate**.

Synthesis Workflow of Benzyl Phenyl Carbonate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **benzyl phenyl carbonate**.

Nucleophilic Attack on Benzyl Phenyl Carbonate

[Click to download full resolution via product page](#)

Caption: General pathway of nucleophilic substitution.

Applications

Benzyl phenyl carbonate is utilized in several areas of chemical science:

- Organic Synthesis: It serves as a reagent for creating carbamate derivatives and other functionalized organic molecules.^{[4][8]} It is also used as a protecting group for amines in pharmaceutical synthesis.^[2]
- Material Science: The compound is an intermediate in the synthesis of polymers and resins, including polycarbonates, where it can be used to modify polymer properties.^{[2][8]}
- Coatings and Adhesives: It is incorporated into formulations to improve adhesion and resistance to environmental factors.^[2]

Safety Information

According to GHS classifications, **benzyl phenyl carbonate** may cause an allergic skin reaction and is noted to cause serious eye damage.^{[3][7]} It is recommended to handle the

compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[\[7\]](#)[\[11\]](#) One safety data sheet indicates it is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, but caution is always advised when handling chemical reagents.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl phenyl carbonate | 28170-07-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzyl phenyl carbonate | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL PHENYL CARBONATE 97 One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Benzyl phenyl carbonate 97 28170-07-2 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Benzyl phenyl carbonate 97 28170-07-2 [sigmaaldrich.com]
- 8. Buy Benzyl phenyl carbonate | 28170-07-2 [smolecule.com]
- 9. Structural, vibrational, electronic and NMR spectral analysis of benzyl phenyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of benzyl phenyl carbonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280318#physical-and-chemical-properties-of-benzyl-phenyl-carbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com